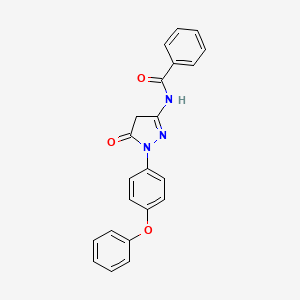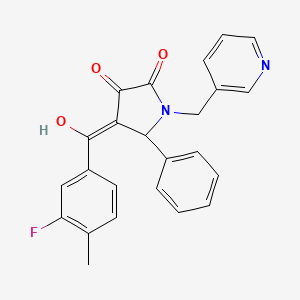![molecular formula C18H13BrN6 B12033956 (6Z)-6-{(2E)-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12033956.png)
(6Z)-6-{(2E)-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE is a complex organic compound with the molecular formula C18H13BrN6 This compound is notable for its unique structure, which combines a bromo-phenylacrylaldehyde moiety with a triazolo-phthalazinylhydrazone framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE typically involves the following steps:
Preparation of 2-BROMO-3-PHENYLACRYLALDEHYDE: This intermediate can be synthesized by the bromination of 3-phenylacrylaldehyde using bromine in an appropriate solvent such as acetic acid.
Formation of the Triazolo-Phthalazinylhydrazone Moiety: This step involves the reaction of 2-BROMO-3-PHENYLACRYLALDEHYDE with 1,2,4-triazolo(3,4-a)phthalazine in the presence of a hydrazine derivative. The reaction is typically carried out in ethanol at reflux temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as maintaining purity and yield optimization, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-BROMO-3-PHENYLACRYLIC ACID
Reduction: 2-BROMO-3-PHENYLACRYLALCOHOL
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Chemical Biology: Used as a probe to study enzyme mechanisms and protein interactions.
Material Science:
Wirkmechanismus
The mechanism of action of 2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE involves its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity or disruption of DNA replication. The triazolo-phthalazinylhydrazone moiety is particularly effective in binding to metal ions, which can further modulate its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-B)THIADIAZINE
- 2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-C)PYRIDINE
Uniqueness
2-BROMO-3-PHENYLACRYLALDEHYDE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE is unique due to its specific combination of a bromo-phenylacrylaldehyde moiety with a triazolo-phthalazinylhydrazone framework. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research in various scientific fields.
Eigenschaften
Molekularformel |
C18H13BrN6 |
|---|---|
Molekulargewicht |
393.2 g/mol |
IUPAC-Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C18H13BrN6/c19-14(10-13-6-2-1-3-7-13)11-20-22-17-15-8-4-5-9-16(15)18-23-21-12-25(18)24-17/h1-12H,(H,22,24)/b14-10-,20-11+ |
InChI-Schlüssel |
PBRXLTJEULXKOU-MCXKGUMDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42)\Br |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C=NNC2=NN3C=NN=C3C4=CC=CC=C42)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12033902.png)

![2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12033911.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12033913.png)
![Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12033916.png)

![methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12033924.png)

![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12033928.png)
![(5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12033944.png)
![[4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 4-propoxybenzoate](/img/structure/B12033949.png)
![Allyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12033959.png)
